3,4-Dihydro-2H-pyrano[2,3-b]pyridine
Overview
Description
3,4-Dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that features a fused pyran and pyridine ring system. This structural motif is prevalent in various natural and synthetic compounds and is known for its wide-ranging biological activities, making it a significant scaffold in medicinal and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine derivatives can be achieved through different synthetic strategies. One approach involves a three-component regioselective reaction under ultrasound irradiation, which has been shown to produce fused polycyclic structures in excellent yields and short reaction times . Another method utilizes a four-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones, where the structure of the cyclic 1,3-diketone influences the formation of pyridinone or pyran derivatives . Additionally, an intramolecular inverse electron demand Diels-Alder reaction starting from 1,2,4-triazines has been reported as an efficient route to synthesize substituted dihydrofuro[2,3-b]pyridines and dihydropyrano[2,3-b]pyridines .
Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine consists of a dihydropyran ring fused to a pyridine ring. The presence of substituents on the core structure can significantly influence the compound's chemical properties and reactivity. For instance, the introduction of hydroxymethyl groups or other substituents can be achieved through various synthetic modifications, such as cross-coupling reactions .
Chemical Reactions Analysis
The 3,4-Dihydro-2H-pyrano[2,3-b]pyridine core can undergo various chemical reactions, expanding its utility in synthetic chemistry. For example, the reaction with benzylidenemalononitriles and α-cyanoacrylic esters can afford 4H-pyrano[3,2-c]pyridines, while reactions with different nucleophiles can lead to the formation of polysubstituted derivatives . Additionally, the core structure can be synthesized through a microwave-assisted, palladium-catalyzed regioselective C-H heteroarylation of electron-rich pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine derivatives are influenced by their molecular structure and substituents. These properties are crucial for their potential applications in medicinal chemistry. For instance, the hydroxy function introduced from glycidol ring opening can impart additional reactivity and solubility to the compounds . The review on the synthesis and medicinal application of dihydropyrano[3,2-b]pyrans highlights the importance of these compounds in various fields, including their biological activities and applications in the food industry, cosmetic products, and chemical industry .
Scientific Research Applications
Efficient Synthesis Routes
- Hajbi et al. (2010) reported an efficient route to 3-hydroxy-3,4-dihydro-2H-pyrano[2,3-b]pyridines, utilizing an intramolecular inverse electron demand Diels-Alder reaction starting from 1,2,4-triazines (Hajbi et al., 2010).
Synthesis and Biomedical Applications
- Donaire-Arias et al. (2022) covered the synthesis and biomedical applications of Pyrazolo[3,4-b]pyridines, which includes 3,4-Dihydro-2H-pyrano[2,3-b]pyridine derivatives (Donaire-Arias et al., 2022).
Regioselective Synthesis
- Nikpassand et al. (2010) demonstrated a regioselective synthesis method for fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, providing high yields and short reaction times (Nikpassand et al., 2010).
Microwave-Assisted Three-Component Reactions
- Xu et al. (2014) synthesized pyrano-fused pyrazolo[3,4-b]pyridine derivatives using microwave-assisted reactions, offering an efficient and promising strategy for constructing the tricyclic pyrano-fused pyrazolo[3,4-b]pyridine skeleton (Xu et al., 2014).
Biological Evaluation
- Fahim (2017) reported on the regioselective production of pyrano[2,3-c]pyridine with antimicrobial activity against various strains, showcasing the potential biomedical applications of these compounds (Fahim, 2017).
Synthesis and Medicinal Application Review
- Borah et al. (2021) provided a comprehensive review on the synthesis and medicinal applications of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, demonstrating the significance of these compounds in medicinal and pharmaceutical chemistry (Borah et al., 2021).
properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-3-7-4-2-6-10-8(7)9-5-1/h1,3,5H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFMNHKLXSDLKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC=C2)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543403 | |
Record name | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-pyrano[2,3-b]pyridine | |
CAS RN |
26267-89-0 | |
Record name | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.